Phenylacetone

Forensic chemistry GC-MS analysis Precursor identification

Phenylacetone (CAS 136675-26-8), systematically named 1-phenylpropan-2-one and commonly abbreviated as P2P or BMK (benzyl methyl ketone), is an aromatic ketone with the molecular formula C₉H₁₀O and a molecular weight of 134.17 g/mol. It exists as a colorless to pale yellow liquid with a refractive index of 1.5155–1.5175, a boiling point of 216 °C, and a density of 1.003 g/mL at 20 °C.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 136675-26-8
Cat. No. B166967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylacetone
CAS136675-26-8
Synonyms1-phenyl-2-propanone
benzyl methyl ketone
phenylacetone
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC=CC=C1
InChIInChI=1S/C9H10O/c1-8(10)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
InChIKeyQCCDLTOVEPVEJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 2270 mg/L at 25 °C (est)
Very soluble in ethanol, diethyl ether;  miscible in benzene, xylene;  soluble in chloroform

Structure & Identifiers


Interactive Chemical Structure Model





Phenylacetone (CAS 136675-26-8): Essential Baseline for Forensic and Synthetic Applications


Phenylacetone (CAS 136675-26-8), systematically named 1-phenylpropan-2-one and commonly abbreviated as P2P or BMK (benzyl methyl ketone), is an aromatic ketone with the molecular formula C₉H₁₀O and a molecular weight of 134.17 g/mol [1]. It exists as a colorless to pale yellow liquid with a refractive index of 1.5155–1.5175, a boiling point of 216 °C, and a density of 1.003 g/mL at 20 °C . This compound serves as the archetypal precursor in the synthesis of amphetamine and methamphetamine and is regulated as a Schedule II controlled substance in the United States .

Phenylacetone (CAS 136675-26-8): Why In-Class Analogs Cannot Be Interchanged Without Analytical Validation


Generic substitution of phenylacetone with structurally similar ketones (e.g., 1-phenyl-1-propanone, 4-phenyl-2-butanone) or precursor alternatives (e.g., BMK methyl glycidate, MAPA) introduces substantial risks in forensic identification, synthetic yield, and regulatory compliance. Chromatographically, phenylacetone exhibits distinct retention behavior that enables its unambiguous differentiation from co-eluting analogs in seized sample analysis [1]. Enzymatically, phenylacetone demonstrates competitive inhibition of acetylcholinesterase with a binding constant distinct from 4-phenyl-2-butanone, which binds 6–18 times more tightly, confirming that even minor structural variations alter biological interaction profiles [2]. Synthetically, alternative precursors such as BMK methyl glycidate require acidic or basic hydrolysis to yield phenylacetone, introducing additional processing steps and potential impurity profiles not present when using authentic phenylacetone . These differences necessitate compound-specific analytical reference standards and procurement specifications.

Phenylacetone (CAS 136675-26-8): Quantitative Differentiation from Structural Analogs and Precursors


Chromatographic Differentiation of Phenylacetone from 1-Phenyl-1-Propanone in Forensic Matrices

Phenylacetone (1-phenyl-2-propanone) can be chromatographically resolved and distinguished from its positional isomer 1-phenyl-1-propanone (propiophenone) using validated GC-MS methods. The Chinese forensic standard GA/T 2045-2023 establishes separate qualitative and quantitative protocols that explicitly differentiate these two structurally similar compounds in suspected precursor chemical samples [1].

Forensic chemistry GC-MS analysis Precursor identification

Enzymatic Binding Affinity of Phenylacetone Relative to 4-Phenyl-2-Butanone

Phenylacetone acts as a competitive inhibitor of eel acetylcholinesterase (EC 3.1.1.7) but does not function as a transition state analog. Its binding constant is comparable to that of the substrate phenyl acetate, indicating a relatively weak enzyme interaction [1]. In direct comparison, 4-phenyl-2-butanone—a structurally elongated analog—binds 6–18 times more tightly than reference inhibitors 4-phenyl-2-butanol and N-benzylacetamide, demonstrating that chain-length modification substantially alters binding affinity [1].

Enzymology Acetylcholinesterase inhibition Biochemical assay

Synthetic Yield of Amphetamine from Phenylacetone via Leukart-Wallach Route

The commercial Leukart-Wallach reaction using phenylacetone as the substrate produces racemic amphetamine with an overall yield of approximately 60% after hydrolysis and distillation [1]. An alternative one-step reductive amination route (phenylacetone with ammonia, aluminum grit, and mercuric chloride in ethanol) yields amphetamine at approximately 30% [2]. These yields establish quantitative benchmarks for evaluating alternative synthetic pathways or precursor performance.

Organic synthesis Amphetamine production Leuckart-Wallach reaction

Regulatory and Analytical Purity Specifications for Phenylacetone Reference Standards

Commercially available phenylacetone analytical reference standards are certified at ≥98% purity (GC area % ≥98.5%) and are provided as DEA exempt preparations for research and forensic applications . In contrast, alternative precursors such as BMK methyl glycidate and MAPA are not interchangeable with phenylacetone for calibration purposes, as they require chemical conversion (acidic or basic hydrolysis) to generate phenylacetone, which introduces variability in recovery and purity .

Analytical chemistry Reference standards Forensic toxicology

Phenylacetone (CAS 136675-26-8): Validated Application Scenarios for Forensic and Synthetic Workflows


Forensic Identification of Phenylacetone in Seized Precursor Samples

Forensic laboratories use GC-MS and LC methods specified in GA/T 2045-2023 to definitively identify and quantify phenylacetone in suspected precursor chemical samples. The standard provides validated separation conditions that distinguish phenylacetone from co-mingled analytes including 1-phenyl-1-propanone, safrole, α-cyanophenylacetone, and α-bromophenylacetone [1]. This scenario is critical for evidentiary analysis in drug precursor trafficking cases.

Calibration and Method Validation Using Certified Phenylacetone Reference Standards

Analytical laboratories procure phenylacetone reference standards (≥98% purity, DEA exempt preparation Item No. 16444) for GC-MS and HPLC calibration curves, method validation, and quality control [2]. These certified standards enable accurate quantification of phenylacetone in forensic and environmental samples, including wastewater monitoring for illicit drug manufacturing activity .

Evaluation of Synthetic Route Efficiency in Amphetamine Production Studies

Researchers investigating amphetamine synthesis pathways utilize phenylacetone to benchmark reaction yields. The Leukart-Wallach reaction provides approximately 60% yield of racemic amphetamine from phenylacetone, while alternative one-step reductive amination yields approximately 30% [3]. These quantitative benchmarks enable comparative assessment of novel synthetic methodologies or alternative precursor performance.

Enzymatic Studies of Acetylcholinesterase Inhibition and Metabolic Pathways

Biochemical researchers studying acetylcholinesterase inhibition or amphetamine metabolism employ phenylacetone as a reference compound. Phenylacetone acts as a competitive inhibitor of acetylcholinesterase with a binding constant comparable to phenyl acetate, whereas structural analogs such as 4-phenyl-2-butanone exhibit 6–18-fold stronger binding [4]. This differentiation is essential for interpreting structure-activity relationships and metabolic deamination studies.

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